Ácido camforsulfónico

Descripción general

Descripción

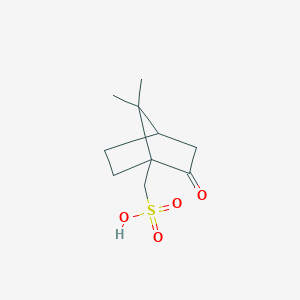

Camphorsulfonic acid, also known as (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid, is an organosulfur compound. It is a relatively strong acid that is a colorless solid at room temperature and is soluble in water and a wide variety of organic substances . This compound is commercially available and is used in various chemical and pharmaceutical applications.

Aplicaciones Científicas De Investigación

Camphorsulfonic acid has a wide range of scientific research applications:

Organic Synthesis: It is used as an organocatalyst for the synthesis of various biologically promising heterocyclic compounds.

Pharmaceuticals: It is used in the preparation of active pharmaceutical ingredients such as trimetaphan camsilate.

Material Science: It enhances the conductivity of polymers like poly(aniline), facilitating effective neural cell cultivation and promoting differentiation through electrical stimulation.

Solar Cells: It is used to improve the performance of perovskite solar cells by enhancing the crystallization of perovskite grains.

Mecanismo De Acción

Target of Action

Camphorsulfonic acid (CSA) is an organosulfur compound that primarily targets a variety of organic transformations. It is used as a resolving agent for chiral amines and other cations . It can also be used as a dopant to induce chirality in the conduction band of polyaniline .

Mode of Action

The mode of action of CSA involves a series of chemical reactions. Although it is a sulfonation of an unactivated methyl group, the actual mechanism is believed to involve a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .

Biochemical Pathways

CSA can catalyze a variety of organic transformations such as many multi-component reactions, organic named reactions, and the synthesis of various biologically promising heterocyclic compounds . It is also used for the synthesis of quinolines .

Pharmacokinetics

It is known that csa is a relatively strong acid that is a colorless solid at room temperature and is soluble in water and a wide variety of organic substances . This suggests that it may have good bioavailability.

Result of Action

The result of CSA’s action is the production of various organic compounds. For example, it has been used in the synthesis of osanetant and enantiopure devazepide . CSA is also used in some pharmaceutical formulations, where it is referred to as camsilate or camsylate, including trimetaphan camsilate and lanabecestat camsylate .

Action Environment

The action of CSA can be influenced by environmental factors. For instance, it is hygroscopic, meaning it readily absorbs moisture from the environment . This property can affect its stability and efficacy. Furthermore, it is soluble in water and a wide variety of organic substances, which means its action can be influenced by the solvent used .

Análisis Bioquímico

Biochemical Properties

Camphorsulfonic acid can catalyze a variety of organic transformations such as many multi-component reactions, organic named reactions, and the synthesis of various biologically promising heterocyclic compounds

Molecular Mechanism

The molecular mechanism of Camphorsulfonic acid involves a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Métodos De Preparación

Camphorsulfonic acid can be prepared by the sulfonation of camphor with sulfuric acid and acetic anhydride . The reaction involves the following steps:

- Adding camphor and acetic anhydride to a reaction vessel.

- Mixing the components until dissolved.

- Dripping sulfuric acid into the mixture after cooling.

- Maintaining the reaction at 44-45°C for 48 hours.

- Cooling the mixture to 6-7°C.

- Crystallizing, filtering, washing with a small amount of acetic acid, and drying to obtain camphorsulfonic acid .

Análisis De Reacciones Químicas

Camphorsulfonic acid undergoes various chemical reactions, including:

Comparación Con Compuestos Similares

Camphorsulfonic acid is unique due to its strong acidity and ability to act as a versatile catalyst. Similar compounds include:

Methanesulfonic acid: Another strong acid used in similar catalytic applications.

Toluene-4-sulfonic acid: Used as a catalyst in organic synthesis but has different solubility properties.

Benzenesulfonic acid: Also used in organic synthesis but has a different molecular structure and reactivity.

Camphorsulfonic acid stands out due to its specific structure, which allows for unique reactivity and applications in various fields .

Actividad Biológica

Camphorsulfonic acid (CSA) is a versatile compound primarily recognized for its role as a dopant in conducting polymers and as a catalyst in organic synthesis. Its biological activity has garnered attention in various fields, including pharmaceuticals and materials science. This article explores the biological activity of CSA, highlighting its applications, mechanisms of action, and relevant research findings.

Overview of Camphorsulfonic Acid

Camphorsulfonic acid is a sulfonic acid derivative of camphor, characterized by its strong acidity (pKa ≈ 1.2) and ability to form salts with various organic compounds. It is commonly used in the synthesis of polymers, particularly polyaniline, and in enhancing the solubility of poorly soluble drugs.

CSA exhibits several biological activities through different mechanisms:

- Protonation of Functional Groups : The sulfonic group in CSA can protonate amine and imine groups, facilitating various chemical reactions, including polymerization and drug formulation.

- Catalytic Activity : CSA serves as an effective catalyst in Friedel-Crafts reactions and other organic transformations, enhancing reaction rates and yields.

- Drug Solubilization : By forming salts with poorly soluble drugs, CSA improves their solubility and bioavailability, which is crucial for therapeutic applications.

Case Study: Dapsone-Camphorsulfonic Acid Salt

A significant application of CSA is in the formation of salts with drugs to enhance solubility. For instance, dapsone, an antibiotic used for leprosy treatment, forms a salt with CSA that significantly increases its solubility at pH 1.2 compared to dapsone alone. This salt formation reduces the required dosage and associated side effects, making it a promising strategy for improving drug formulations .

1. Polyaniline Composites

Research indicates that CSA-doped polyaniline composites exhibit improved thermal stability and conductivity compared to those doped with hydrochloric acid alone. The use of CSA allows for better protonation of the polymer backbone, leading to enhanced electrical properties .

| Composite Type | Conductivity (S/cm) | Thermal Stability |

|---|---|---|

| PANi/HCl | Lower | Moderate |

| PANi/CSA | Higher | Improved |

2. Catalytic Reactions

CSA has been shown to catalyze various organic reactions effectively. For example, in a study on the alkylation of indolylmethanols, CSA provided high yields under mild conditions compared to other acids .

| Catalyst | Yield (%) |

|---|---|

| Camphorsulfonic Acid | 80 |

| p-Toluenesulfonic Acid | 60 |

| Sulfuric Acid | 62 |

3. Synthesis of Heterocyclic Compounds

CSA's role in synthesizing biologically significant heterocycles has been documented extensively. It facilitates the formation of oxindole derivatives, which are core structures in numerous natural products and pharmaceuticals .

Propiedades

IUPAC Name |

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOPJNTWMNEORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863113 | |

| Record name | DL-10-Camphorsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Camphorsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | d-Camphorsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5872-08-2, 3144-16-9 | |

| Record name | (±)-Camphorsulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5872-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-10-Camphorsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxobornane-10-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-6-oxobornane-10-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.